molecular formula C11H10ClNO B12952408 1-(5-Chloroisoquinolin-1-yl)ethanol

1-(5-Chloroisoquinolin-1-yl)ethanol

Cat. No.: B12952408
M. Wt: 207.65 g/mol
InChI Key: BBDBRBKTMOKKMN-UHFFFAOYSA-N
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Description

1-(5-Chloroisoquinolin-1-yl)ethanol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities. This compound is characterized by the presence of a chloro group at the 5-position of the isoquinoline ring and an ethanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloroisoquinolin-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(5-chloroisoquinolin-1-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloroisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: 1-(5-Chloroisoquinolin-1-yl)ethanone

    Reduction: 1-(5-Chloroisoquinolin-1-yl)ethylamine

    Substitution: 1-(5-Aminoisoquinolin-1-yl)ethanol or 1-(5-Mercaptoisoquinolin-1-yl)ethanol

Scientific Research Applications

1-(5-Chloroisoquinolin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloroisoquinolin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloroisoquinolin-1-yl)ethanone
  • 1-(5-Aminoisoquinolin-1-yl)ethanol
  • 1-(5-Mercaptoisoquinolin-1-yl)ethanol

Uniqueness

1-(5-Chloroisoquinolin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position enhances its reactivity and potential biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(5-chloroisoquinolin-1-yl)ethanol

InChI

InChI=1S/C11H10ClNO/c1-7(14)11-9-3-2-4-10(12)8(9)5-6-13-11/h2-7,14H,1H3

InChI Key

BBDBRBKTMOKKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=C1C=CC=C2Cl)O

Origin of Product

United States

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